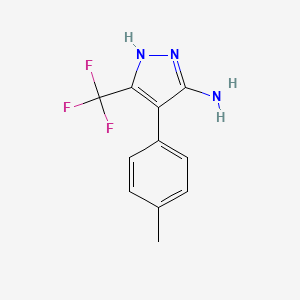
4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as potassium 4-methylphenyltrifluoroborate, are used in Suzuki Cross-Coupling reactions as potent boronic acid surrogates .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) attached to a phenyl group (a ring of six carbon atoms) with a methyl (CH3) and a trifluoromethyl (CF3) substituent .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in various chemical reactions. For example, organotrifluoroborates are used in Suzuki Cross-Coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 4-(Trifluoromethyl)phenyl Isothiocyanate are solids at room temperature and have a melting point of 38.0 to 44.0 °C .Aplicaciones Científicas De Investigación
Suzuki Cross-Coupling Reactions
This compound is used as a potent boronic acid surrogate in Suzuki Cross-Coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .
Synthesis of Aryl Imidazolylsulfonates
It is used as a reactant in the synthesis of Aryl Imidazolylsulfonates in water . This process involves the cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides .
Palladacycle-Catalyzed Reactions
This compound is involved in palladacycle-catalyzed reactions . Specifically, it is used in cross-coupling reactions of potassium aryltrifluoroborates with organic chlorides in aqueous media catalyzed by an oxime-derived palladacycle .
Mecanismo De Acción
Target of Action
It’s known that similar compounds are used as potent boronic acid surrogates in suzuki cross-coupling . Boronic acids are often used in organic synthesis and medicinal chemistry due to their ability to form stable boronate esters and boronic acids, which can interact with various biological targets.
Mode of Action
The compound interacts with its targets through a process known as Suzuki Cross-Coupling . This is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (boronic acids and esters) with organic halides or pseudohalides.
Biochemical Pathways
The Suzuki Cross-Coupling reaction is a key step in many biochemical pathways. It enables the formation of complex organic compounds from simpler precursors, contributing to the synthesis of a wide range of biologically active molecules . The downstream effects of these reactions depend on the specific context and the other reactants involved.
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability, as water-soluble compounds can be more readily absorbed and distributed in the body.
Result of Action
Given its role in suzuki cross-coupling reactions, it can be inferred that the compound may contribute to the synthesis of various biologically active molecules .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound has high air and moisture stability , which suggests that it can maintain its efficacy under a variety of environmental conditions. It should be stored in cool, dry conditions in well-sealed containers, away from strong oxidizing agents .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-6-2-4-7(5-3-6)8-9(11(12,13)14)16-17-10(8)15/h2-5H,1H3,(H3,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNZDOQBXPXXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B3319459.png)
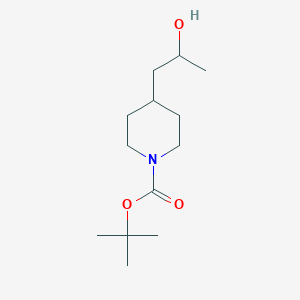
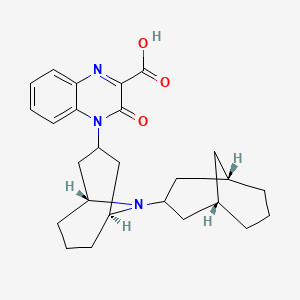

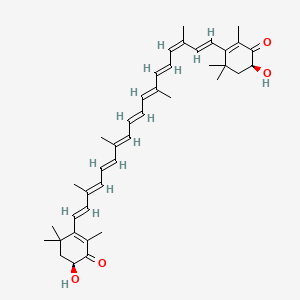
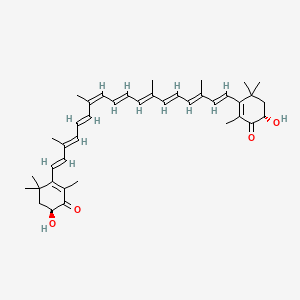
![Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-](/img/structure/B3319496.png)
![3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B3319511.png)

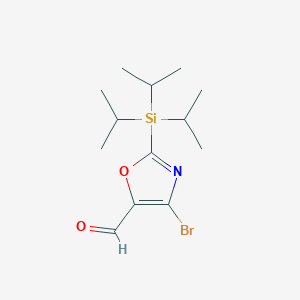
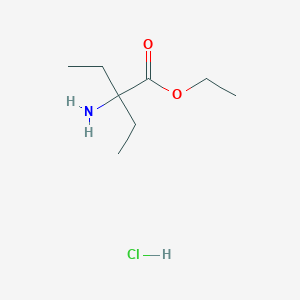
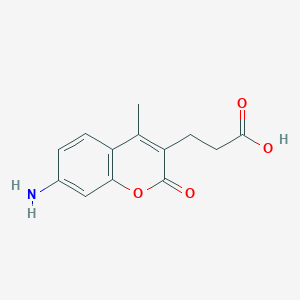
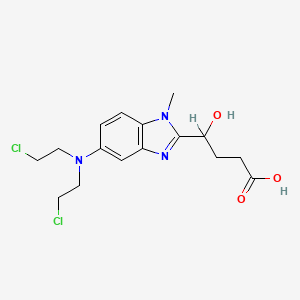
![9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3319547.png)